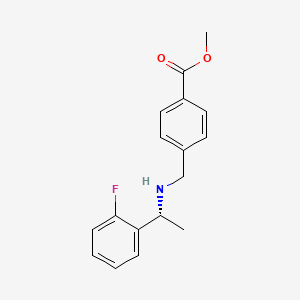
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate is a complex organic compound that features a combination of fluorenyl, phenylthiazolyl, and piperidine moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate typically involves multiple steps:
Formation of the Fluorenyl Moiety: The fluorenyl group is often introduced via a reaction between fluorenylmethanol and a suitable halide under basic conditions.
Thiazole Ring Formation: The phenylthiazole ring can be synthesized through a cyclization reaction involving a phenylthiourea and an α-haloketone.
Piperidine Ring Formation: The piperidine ring is usually formed through a cyclization reaction involving a suitable amine and a dihalide.
Final Coupling: The final step involves coupling the fluorenyl, phenylthiazole, and piperidine moieties under conditions that promote ester formation, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate can undergo various types of chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Material Science: Due to its unique structural features, the compound can be used in the development of novel materials with specific optical or electronic properties.
Biological Studies: The compound can be used as a probe or ligand in biological studies to investigate the interactions with various biomolecules.
作用機序
The mechanism of action of 9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through non-covalent interactions, such as hydrogen bonding, van der Waals forces, or π-π stacking. This binding can modulate the activity of the target, leading to various biological effects.
類似化合物との比較
Similar Compounds
- **(9H-fluoren-9-yl)methyl 4-(aminomethyl)piperidine-1-carboxylate
- **(S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
Uniqueness
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate is unique due to the presence of the phenylthiazole ring, which imparts specific electronic and steric properties. This makes the compound particularly useful in applications where these properties are advantageous, such as in the design of selective enzyme inhibitors or advanced materials.
特性
分子式 |
C29H26N2O2S |
|---|---|
分子量 |
466.6 g/mol |
IUPAC名 |
9H-fluoren-9-ylmethyl 4-(2-phenyl-1,3-thiazol-4-yl)piperidine-1-carboxylate |
InChI |
InChI=1S/C29H26N2O2S/c32-29(33-18-26-24-12-6-4-10-22(24)23-11-5-7-13-25(23)26)31-16-14-20(15-17-31)27-19-34-28(30-27)21-8-2-1-3-9-21/h1-13,19-20,26H,14-18H2 |
InChIキー |
CJYDVFKNRKLPPZ-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1C2=CSC(=N2)C3=CC=CC=C3)C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Chloro-4-cyclopropylamino-7-methylthieno[3,2-d]pyrimidine](/img/structure/B8450398.png)





![3-Azabicyclo[3.2.2]nonane-3-propanamine](/img/structure/B8450440.png)



![2-(5-cyano-8-methyl-1-propyl-4,9-dihydro-3H-pyrano[3,4-b]indol-1-yl)acetic acid](/img/structure/B8450469.png)

